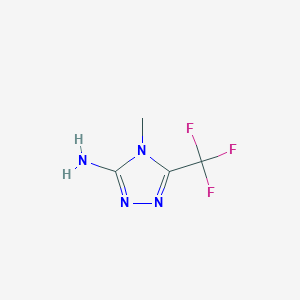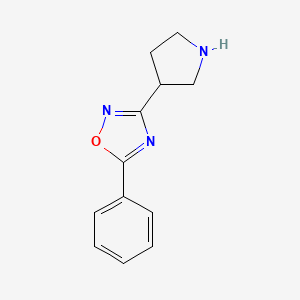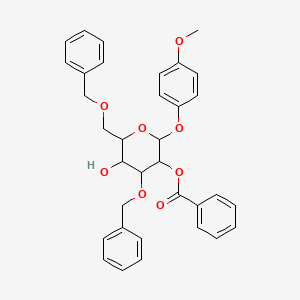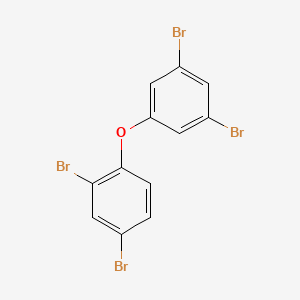
(Cyclobutylmethyl)(ethyl)amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Bioconjugation in Aqueous Media
The compound has been studied in the context of bioconjugation, particularly the mechanism of amide formation between carboxylic acid and amine in aqueous media. This process is crucial for understanding and improving the stability and reactivity of various biochemical compounds (Nakajima & Ikada, 1995).
2. Control of Genotoxins in Drug Synthesis
Studies have been conducted on controlling genotoxins like ethyl chloride and methyl chloride, which can form during the preparation of amine hydrochloride salts from solutions of ethanol and methanol. This is important for ensuring the safety and purity of pharmaceutical products (Yang et al., 2009).
3. Synthesis of Complex Amines
Research on the synthesis of complex amines like 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, and their derivatives, has been done. These amines have potential applications in various chemical syntheses (Kozhushkov et al., 2010).
4. Microencapsulation in Drug Delivery
The use of amine hydrochlorides in the microencapsulation of drugs, as demonstrated with the synthesis of amidic alginate derivatives, has been explored. This has significant implications for targeted drug delivery and controlled release mechanisms (Yang, Ren, & Xie, 2011).
5. Swelling and Drug Delivery in Hydrogels
Hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have been studied for their swelling behavior and potential in drug delivery applications. These hydrogels can respond to pH and temperature, making them suitable for targeted drug delivery (Karimi et al., 2018).
6. Antitumor Activity of Platinum Complexes
Research on the antitumor activity of platinum complexes with cyclobutylamine and other amines has shown promising results. These complexes exhibit cytotoxicity against certain cancer cells, offering potential pathways for cancer treatment (Khokhar et al., 1993).
7. Synthesis of Platinum and Palladium Complexes
The synthesis and characterization of platinum and palladium complexes with amines, including cyclobutylamine, has been investigated for potential applications in various chemical and pharmaceutical processes (Faraglia et al., 2001).
Direcciones Futuras
One study has explored the effect of introducing a cyclobutylmethyl group into an onium cation on the thermodynamic properties of ionic clathrate hydrates . This suggests that “(Cyclobutylmethyl)(ethyl)amine hydrochloride” and similar compounds could have potential applications in thermal storage materials .
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-8-6-7-4-3-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGPXEVXJPYFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclobutylmethyl)(ethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1432651.png)
![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)



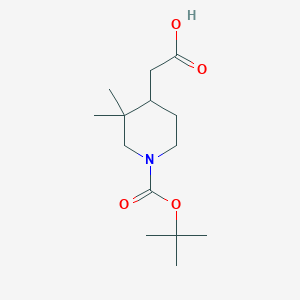

![1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B1432661.png)

